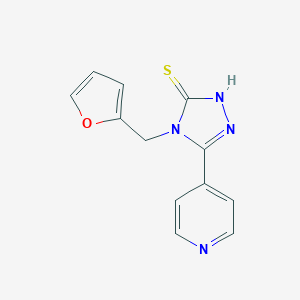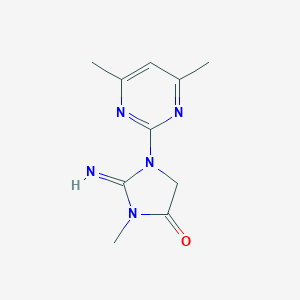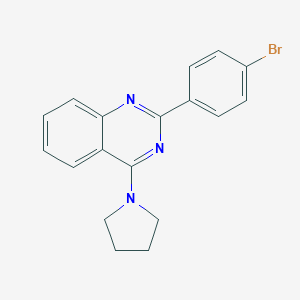
4-(2-furanylmethyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Descripción general
Descripción
The compound is a complex organic molecule that likely contains a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen), a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen), and a 1,2,4-triazole ring (a five-membered ring with two carbon atoms and three nitrogen atoms) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multistep processes involving condensation, cycloaddition, and hydrogenation .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple heterocyclic rings. These rings could potentially be connected in various ways, leading to a variety of possible isomers .
Chemical Reactions Analysis
The compound, due to its multiple functional groups, could potentially undergo a variety of chemical reactions. For example, the furan ring could participate in Diels-Alder reactions, while the triazole ring could undergo various substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of various functional groups could influence properties such as solubility, melting point, and reactivity .
Aplicaciones Científicas De Investigación
Acidity Constants and Solvent Effects
- A study by Azimi et al. (2008) examined the acid-base properties of triazole derivatives, including 4-benzyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-5(4H)-thione, in ethanol/water mixtures. The study determined acidity constants and discussed the influence of solvent on acid-base behavior (Azimi, Khoobi, Zamani, & Zolgharnein, 2008).
Structural and Antimicrobial Studies
- Castiñeiras et al. (2018) synthesized a compound closely related to 4-(2-furanylmethyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione and analyzed its structure using X-ray diffractometry, noting its potential in forming metal complexes (Castiñeiras, García-Santos, & Saa, 2018).
- In a separate study, triazole derivatives demonstrated antimicrobial activities, as explored by Bayrak et al. (2009). This research is indicative of the potential bioactivity of related triazole compounds (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Synthesis and Application in Antioxidant Activity
- Research by Alaşalvar et al. (2021) on a similar triazole derivative highlighted its structural properties and potential antioxidant activity. The study also involved molecular docking to assess interactions with biological targets (Alaşalvar, Öztürk, Gökce, Güder, Menteşe, & Bektaş, 2021).
- Bekircan et al. (2008) synthesized new triazole derivatives to evaluate their antioxidant properties, showing the versatility of triazole compounds in pharmaceutical applications (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-(furan-2-ylmethyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c18-12-15-14-11(9-3-5-13-6-4-9)16(12)8-10-2-1-7-17-10/h1-7H,8H2,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWBCAUIHYTNSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=NNC2=S)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-furanylmethyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |
CAS RN |
352661-33-7 | |
| Record name | 4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 2-[[11-(2-methylprop-2-enyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetate](/img/structure/B430906.png)
![1-(2-Furoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B430907.png)

![6,6-dimethyl-3-(2-methyl-2-propenyl)-2-[(2-methyl-2-propenyl)sulfanyl]-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B430910.png)
![2-[(2,3-dichlorobenzyl)sulfanyl]-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B430911.png)
![Methyl 2-[[11-(2-methylprop-2-enyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetate](/img/structure/B430915.png)
![2-Benzylsulfanyl-3-(2-methylprop-2-enyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B430916.png)
![6,6-dimethyl-2-[(2-methyl-2-propenyl)sulfanyl]-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B430917.png)
![6,6-dimethyl-2-[(2-methyl-2-propenyl)sulfanyl]-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B430920.png)
![6,6-dimethyl-3-(2-methyl-2-propenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B430921.png)
![3-benzyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B430922.png)
![2-[(2,3-dichlorobenzyl)sulfanyl]-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B430926.png)